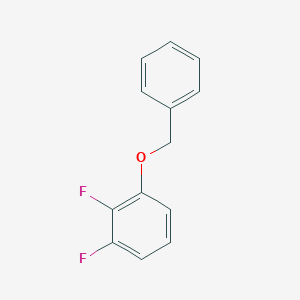

1-Benzyloxy-2,3-difluorobenzene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,2-difluoro-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUKTEJLXPEDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyloxy-2,3-difluorobenzene

Executive Summary

1-Benzyloxy-2,3-difluorobenzene is a valuable fluorinated building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern allows for the introduction of a difluorinated phenyl moiety, which can significantly modulate the physicochemical properties of a target compound, including its metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive, field-tested methodology for the synthesis of this compound from commercially available 2,3-difluorophenol. The core of this synthesis is the robust and well-established Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and offer expert insights into process optimization and troubleshooting.

Foundational Principles: The Williamson Ether Synthesis

The preparation of this compound from 2,3-difluorophenol is most efficiently achieved via the Williamson ether synthesis. This classic yet powerful reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide)[1]. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, a concept fundamental to organic chemistry[1][2][3].

The Mechanism involves two critical stages:

-

Deprotonation: The acidic proton of the phenol's hydroxyl group is abstracted by a suitable base. This generates a potent nucleophile, the 2,3-difluorophenoxide anion. The choice of base is critical; it must be strong enough to quantitatively deprotonate the phenol without promoting undesirable side reactions.

-

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide). In a concerted step, the carbon-oxygen bond forms as the carbon-halogen bond breaks, yielding the target ether and an inorganic salt byproduct[1][3].

The SN2 pathway necessitates the use of unhindered alkyl halides; benzyl bromide is an ideal substrate as it is a primary halide with an activated benzylic position, which accelerates the substitution reaction[2][4].

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is designed as a self-validating system, providing a reliable method for obtaining high-purity this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Notes |

| 2,3-Difluorophenol | C₆H₄F₂O | 130.10 | 6418-38-8 | ≥98% | Starting Material |

| Sodium Hydride (NaH) | NaH | 24.00 | 7646-69-7 | 60% disp. in oil | Base; handle with extreme care |

| Benzyl Bromide (BnBr) | C₇H₇Br | 171.03 | 100-39-0 | ≥99% | Benzylating agent; lachrymatory |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, ≥99.8% | Reaction Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Extraction Solvent |

| Brine (sat. NaCl) | NaCl(aq) | - | - | - | For aqueous work-up |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | - | Drying Agent |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh | For column chromatography |

Quantitative Data for Synthesis

| Reagent | Amount | Moles (mmol) | Molar Equivalents |

| 2,3-Difluorophenol | 2.60 g | 20.0 | 1.0 |

| Sodium Hydride (60%) | 0.88 g | 22.0 | 1.1 |

| Benzyl Bromide | 2.62 mL (3.76 g) | 22.0 | 1.1 |

| Anhydrous DMF | 40 mL | - | - |

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,3-difluorophenol (1.0 equiv, 20.0 mmol, 2.60 g).

-

Solvent Addition: Add anhydrous DMF (40 mL) to the flask via syringe. Stir the mixture under a positive pressure of nitrogen until the phenol is fully dissolved.

-

Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equiv, 22.0 mmol, 0.88 g) portion-wise over 15 minutes. Causality Note: Portion-wise addition at 0 °C is crucial to control the exothermic reaction and the evolution of hydrogen gas, preventing a dangerous temperature spike. Stir the resulting suspension at 0 °C for 30 minutes.

-

Benzylation: While maintaining the temperature at 0 °C, add benzyl bromide (1.1 equiv, 22.0 mmol, 2.62 mL) dropwise via syringe over 10 minutes. After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir for 4-6 hours.[5]

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 2,3-difluorophenol spot (visualized with a UV lamp) indicates reaction completion.

-

Quenching and Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of deionized water (20 mL) to decompose any unreacted NaH. Transfer the mixture to a 250 mL separatory funnel and dilute with ethyl acetate (80 mL) and water (40 mL).

-

Extraction: Shake the funnel vigorously and allow the layers to separate. Remove the aqueous layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Causality Note: The water washes remove residual DMF and inorganic salts, while the brine wash removes residual water from the organic phase, aiding the subsequent drying step.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel.[6] Elute with a gradient of 100% hexanes to 95:5 hexanes:ethyl acetate. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a colorless oil.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Troubleshooting and Expert Insights

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficiently anhydrous solvent (DMF).2. Inactive NaH (prolonged exposure to air).3. Insufficient reaction time or temperature. | 1. Use a freshly opened bottle of anhydrous DMF or dry it over molecular sieves.2. Use fresh NaH and rinse the dispersion with dry hexanes before use to remove mineral oil.3. Extend the reaction time or gently warm the mixture to 40-50 °C. |

| Low Yield | 1. Premature quenching of the phenoxide by moisture.2. Competing C-alkylation side reaction.[2]3. Loss of product during aqueous work-up. | 1. Ensure the entire apparatus is scrupulously dried and maintained under a positive inert atmosphere.2. While O-alkylation is heavily favored, using a less polar solvent or a different counter-ion (e.g., K₂CO₃ in acetone) can sometimes mitigate this.3. Perform an additional back-extraction of the aqueous layers with ethyl acetate. |

| Presence of Benzyl Alcohol in Product | Benzyl bromide has hydrolyzed due to moisture in the reaction. | Ensure all reagents and solvents are rigorously anhydrous. |

| Purification Challenges | Product co-elutes with unreacted benzyl bromide. | Benzyl bromide is typically more non-polar. Use a very non-polar eluent system (e.g., 99:1 Hexanes:EtOAc) to effectively separate the components. Staining the TLC plate with potassium permanganate can help visualize the benzyl bromide spot. |

Safety Precautions

-

Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and away from any source of moisture.

-

Benzyl Bromide (BnBr): A potent lachrymator and irritant. It should be handled exclusively in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

-

N,N-Dimethylformamide (DMF): An irritant that can be absorbed through the skin. Avoid direct contact.

Conclusion

The Williamson ether synthesis provides a highly reliable and scalable route to this compound from 2,3-difluorophenol. By carefully controlling reaction parameters—particularly temperature and anhydrous conditions—and employing a standard purification protocol, researchers can consistently obtain this valuable intermediate in high yield and purity. The insights and detailed methodology presented in this guide serve as a robust foundation for scientists and professionals in drug development and materials science to successfully incorporate this synthesis into their research programs.

References

-

Williamson ether synthesis. In Wikipedia. Retrieved January 15, 2026, from [Link][1]

-

Williamson Ether Synthesis. J&K Scientific LLC. Retrieved January 15, 2026, from [Link][2]

-

Benzylation of hydroxyl groups by Williamson reaction. (2021). In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link][5]

-

The Williamson Ether Synthesis. Master Organic Chemistry. (2014). Retrieved January 15, 2026, from [Link][3]

-

Williamson ether synthesis – Knowledge and References. Taylor & Francis. Retrieved January 15, 2026, from [Link][4]

-

3-Benzyloxy-2-methyl Propanoate. Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link][6]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

physical and chemical properties of 1-Benzyloxy-2,3-difluorobenzene

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyloxy-2,3-difluorobenzene

Executive Summary

This compound is a fluorinated aromatic ether that serves as a pivotal intermediate in synthetic organic chemistry. Its unique substitution pattern, combining the versatile benzyloxy protecting group with the electronically influential ortho-difluoro motif, makes it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a target molecule, including its metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive technical overview of the properties, synthesis, reactivity, and analytical characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

The incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug discovery.[2] The 1,2-difluorobenzene moiety, in particular, offers a unique electronic profile, capable of acting as a bioisostere for various functional groups and influencing conformational preferences through dipole-dipole interactions and hydrogen bonding.

The benzyloxy group serves a dual purpose. Firstly, it is a robust and widely used protecting group for phenols, easily installed and readily cleaved under specific, mild conditions. Secondly, the benzyloxy pharmacophore itself is present in numerous biologically active compounds, contributing to target engagement through hydrophobic and aromatic interactions.[3][4] The combination of these features in this compound creates a synthetically versatile platform for introducing a 2,3-difluorophenol moiety into a target structure, a common step in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are essential for designing reaction conditions, purification strategies, and analytical methods.

Caption: 2D Molecular Structure of this compound.

Table 1: Core Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(Benzyloxy)-2,3-difluorobenzene | - |

| CAS Number | 144292-53-5 | [5] |

| Molecular Formula | C₁₃H₁₀F₂O | [5] |

| Molecular Weight | 220.22 g/mol | [5] |

| Appearance | White to off-white crystalline powder (predicted) | [6] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Ethanol, Acetone); Insoluble in water. | [6] |

| Hazard Classification | Irritant | [5] |

Synthesis and Purification Protocol

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This method involves the nucleophilic substitution of a benzyl halide with the phenoxide generated from 2,3-difluorophenol.

Causality Behind Experimental Choices:

-

Base Selection: Potassium carbonate (K₂CO₃) is chosen as a mild, inexpensive base. It is sufficient to deprotonate the acidic phenol without promoting side reactions, such as decomposition or reactions with the solvent.

-

Solvent: Acetonitrile (CH₃CN) is an ideal polar aprotic solvent for this Sₙ2 reaction. It effectively dissolves the reactants and the intermediate salt while not interfering with the nucleophilic attack.

-

Purification: Column chromatography is employed to separate the desired product from unreacted starting materials and byproducts, ensuring high purity essential for subsequent synthetic steps.

Caption: Workflow for the Williamson Ether Synthesis of the target compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-difluorophenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile (approx. 0.2 M concentration relative to the phenol).

-

Addition of Alkylating Agent: Add benzyl bromide (1.1 eq.) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting phenol is consumed.

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure solid.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by three key features: the labile benzyl ether linkage, the electron-deficient difluorinated aromatic ring, and the benzylic protons.

Caption: Key reactivity pathways for this compound.

-

Ether Cleavage (Debenzylation): The most significant reaction for this molecule in its role as a synthetic intermediate is the cleavage of the benzyl ether. This is most commonly and cleanly achieved via catalytic hydrogenolysis. Reacting the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate efficiently cleaves the C-O bond, liberating the free 2,3-difluorophenol and toluene as a byproduct. This deprotection step is crucial for revealing the phenol functionality at a late stage in a synthetic sequence.

-

Electrophilic Aromatic Substitution (EAS): The benzyloxy group is a strong ortho-, para-director and activating group. Conversely, the two fluorine atoms are deactivating but also ortho-, para-directing. The outcome of EAS reactions is a balance of these effects. The position para to the strongly activating benzyloxy group (C-5) is the most likely site for substitution, as it is sterically accessible and electronically favored. The ortho positions are sterically hindered and electronically less favored compared to the para position.

-

Nucleophilic Aromatic Substitution (SₙAr): While less common for this specific substrate without further activation, the presence of two electron-withdrawing fluorine atoms can make the ring susceptible to SₙAr if a strong nucleophile is used under forcing conditions.

Spectroscopic Characterization Profile

Accurate characterization is vital for confirming the identity and purity of the synthesized compound. The following table outlines the expected spectroscopic data based on the molecular structure and analysis of similar compounds.[7]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | ~7.30-7.50 ppm (m, 5H, Ar-H of benzyl group); ~6.90-7.20 ppm (m, 3H, Ar-H of difluorobenzene ring); ~5.15 ppm (s, 2H, O-CH₂-Ar). |

| ¹³C NMR | ~150-160 ppm (C-O, with C-F coupling); ~136 ppm (ipso-C of benzyl); ~127-129 ppm (Ar-C of benzyl); ~110-125 ppm (Ar-C of difluorobenzene ring, with C-F coupling); ~71 ppm (O-CH₂). |

| ¹⁹F NMR | Two distinct multiplets expected in the typical aromatic fluorine region, showing F-F coupling to each other and F-H coupling to adjacent protons. |

| IR (cm⁻¹) | 3100-3000 (Aromatic C-H stretch); 2950-2850 (Aliphatic C-H stretch); 1600-1450 (Aromatic C=C stretch); ~1250 (Strong, Aryl-O-C stretch); ~1100-1000 (Strong, C-F stretch). |

| Mass Spec (EI) | M⁺ at m/z = 220. A very strong base peak at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺) is expected due to facile fragmentation. |

Justification of Spectral Predictions: The predicted ¹H NMR shifts are based on standard values for benzylic ethers and fluorinated aromatics. The singlet for the benzylic CH₂ protons is highly characteristic. The ¹³C NMR will be most notable for the large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), which are diagnostic for confirming the positions of the fluorine atoms. The presence of two distinct signals in the ¹⁹F NMR is definitive proof of the 2,3-substitution pattern, as a symmetrical molecule (e.g., the 2,6-isomer) would show only one signal.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its primary application is as a precursor to 2,3-difluorophenol-containing molecules.

-

Scaffold for Bioactive Molecules: It is used in the synthesis of novel candidates for neuroprotective agents, enzyme inhibitors, and other therapeutics where the 2,3-difluorophenyl moiety is a key pharmacophore.[4][8]

-

Fragment-Based Drug Discovery (FBDD): As a functionalized fragment, it can be used in screening libraries to identify initial hits that bind to protein targets.

-

Medicinal Chemistry Programs: In lead optimization, it allows for the systematic introduction of the 2,3-difluoro substitution pattern to explore structure-activity relationships (SAR) and improve a lead compound's drug-like properties.[4] The benzyloxy group allows for its incorporation before a final deprotection reveals a key hydrogen-bonding phenol group.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazard Identification: The compound is classified as an irritant.[5] Direct contact with skin, eyes, and mucous membranes should be avoided.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid creating dust. In case of accidental contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is a strategically important molecule in the toolbox of synthetic and medicinal chemists. Its value lies in the combination of a key fluorinated aromatic system with a versatile protecting group. A thorough understanding of its physical properties, synthetic routes, reactivity, and analytical profile, as detailed in this guide, is essential for its effective and safe utilization in the pursuit of novel chemical entities and advanced materials.

References

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

-

National Center for Biotechnology Information. (n.d.). 1-(Benzyloxy)-2,4-difluorobenzene. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Difluorobenzene. PubChem Compound Database. Retrieved from [Link]

-

Pallav Chemicals. (n.d.). 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

ExporterIndia. (n.d.). 1-(benzyloxy)-4-chloro-2,3- difluorobenzene. Retrieved from [Link]

-

Li, F. et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US4847442A - Process for the preparation of difluorobenzenes.

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Retrieved from [Link]

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.

-

National Institutes of Health. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,3-Difluorobenzene. Retrieved from [Link]

-

Supporting Information. (n.d.). General information. Retrieved from [Link]

Sources

- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 2. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 144292-53-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. 1-(benzyloxy)-4-chloro-2,3- difluorobenzene Supplier in Mumbai, 1-(benzyloxy)-4-chloro-2,3- difluorobenzene Trader, Maharashtra [chemicalmanufacturers.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 1-Benzyloxy-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1-Benzyloxy-2,3-difluorobenzene, a fluorinated aromatic ether with potential applications in medicinal chemistry and materials science. This document covers the compound's core identification, a proposed synthetic route based on established chemical principles, a discussion of its expected physicochemical and spectroscopic properties, and essential safety and handling protocols. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from related structures and well-known reaction mechanisms to provide a robust and practical resource for researchers.

Compound Identification and Core Properties

1.1. Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 1-(Benzyloxy)-2,3-difluorobenzene | N/A |

| CAS Number | 144292-53-5 | [1] |

| Molecular Formula | C₁₃H₁₀F₂O | [1] |

| Molecular Weight | 220.22 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC=C2F)F | N/A |

1.2. Physicochemical Properties (Predicted)

Due to the lack of specific experimental data, the following properties are predicted based on the structure and data from analogous compounds.

| Property | Predicted Value | Notes |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for aromatic ethers of this molecular weight. |

| Boiling Point | > 250 °C | Estimated based on related aromatic ethers. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone). Insoluble in water. | The hydrophobic benzene rings and the ether linkage suggest good solubility in organic media. |

| Density | ~1.2 g/cm³ | The presence of two fluorine atoms increases the density compared to non-fluorinated analogues. |

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2,3-difluorophenol attacks benzyl bromide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism, where the in-situ generated 2,3-difluorophenoxide ion acts as the nucleophile.[2]

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization.

Materials:

-

2,3-Difluorophenol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)[3]

-

Acetonitrile, anhydrous (10-15 volumes)[3]

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate in anhydrous acetonitrile, add 2,3-difluorophenol at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 15-30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Slowly add benzyl bromide to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[4]

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Reactivity and Spectroscopic Characterization

Chemical Reactivity

The chemical reactivity of this compound is influenced by the interplay of the electron-donating benzyloxy group and the electron-withdrawing fluorine atoms.

-

Electrophilic Aromatic Substitution: The two fluorine atoms strongly deactivate the benzene ring towards electrophilic attack due to their inductive electron-withdrawing effect (-I).[5] The benzyloxy group is an activating, ortho-, para-director on its own phenyl ring. The difluorinated ring is significantly less reactive in reactions like Friedel-Crafts acylation compared to benzene.[5]

-

Nucleophilic Aromatic Substitution: While fluorine is generally a poor leaving group in SN2 reactions, in the context of aromatic systems, especially when activated by other electron-withdrawing groups, it can be displaced by strong nucleophiles.[6][7] The fluorine atoms in this compound are not particularly activated towards nucleophilic aromatic substitution.

Spectroscopic Properties (Expected)

3.2.1. ¹H NMR Spectroscopy

-

Aromatic Protons (Difluorophenyl ring): Three protons in a complex multiplet pattern between δ 6.8-7.2 ppm. The ortho- and meta-couplings to each other and couplings to the fluorine atoms will result in a complex splitting pattern.

-

Aromatic Protons (Benzyl ring): Five protons, likely appearing as a multiplet around δ 7.3-7.5 ppm.

-

Methylene Protons (-CH₂-): A singlet at approximately δ 5.1 ppm.

3.2.2. ¹³C NMR Spectroscopy

-

Difluorophenyl Carbons: Six signals are expected. The carbons directly attached to fluorine will show large one-bond C-F coupling constants (¹JCF) and will be significantly downfield. Other carbons will show smaller two- and three-bond couplings.

-

Benzyl Carbons: Four signals are expected for the benzyl ring (ipso, ortho, meta, para) and one for the methylene carbon.

-

Ether Linkage Carbon (-CH₂-): A signal around δ 70-75 ppm.

3.2.3. ¹⁹F NMR Spectroscopy

Two distinct signals are expected for the two non-equivalent fluorine atoms, likely appearing as complex multiplets due to F-F and F-H couplings.

3.2.4. Infrared (IR) Spectroscopy

-

C-O-C Stretch (Aryl Ether): Strong bands around 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹.

-

C-F Stretch: Strong absorptions in the region of 1300-1100 cm⁻¹.

-

Aromatic C-H Stretch: Above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

3.2.5. Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 220.

-

Major Fragmentation: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). Another significant fragment would be the loss of the benzyl group, resulting in a peak for the difluorophenoxy cation.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all chemicals should be handled with care, assuming they are potentially hazardous.

4.1. General Precautions

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Avoid inhalation of vapors and contact with skin and eyes.[11]

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Keep away from heat, sparks, and open flames.

4.2. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from strong oxidizing agents.

4.3. Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

Caption: A generalized workflow for the safe handling of this compound.

Potential Applications

While specific applications for this compound are not widely documented, its structure suggests potential utility in several areas of research and development:

-

Medicinal Chemistry: The difluorinated phenyl motif is a common feature in many bioactive molecules. The benzyloxy group can serve as a protecting group or be a key part of the pharmacophore.

-

Materials Science: Fluorinated aromatic compounds are of interest for the development of liquid crystals, polymers, and other advanced materials due to their unique electronic properties and thermal stability.

-

Synthetic Intermediates: This compound can serve as a building block for more complex molecules through modification of the aromatic rings or cleavage of the ether linkage.

Conclusion

This compound is a valuable, though not extensively studied, chemical entity. This guide provides a foundational understanding of its properties, a reliable synthetic approach, and necessary safety protocols. The presented information, derived from established chemical principles and data from analogous compounds, is intended to empower researchers to confidently incorporate this molecule into their synthetic and developmental workflows. Further experimental investigation is warranted to fully characterize its properties and unlock its potential applications.

References

- Baar, M. R., et al. (2014). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment.

-

General Procedure-1 (O-alkylaton of Phenols and activated alcohols). (n.d.). Organic-chemistry.org. Retrieved from [Link]

-

Reactions of Polyfluorobenzenes With Nucleophilic Reagents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

1-(Benzyloxy)-2,4-difluorobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

a. Prepare the following ethers via Willamson's syntesis. I. Benzyl methyl ether (A) II. Phenylethyl ehter (B). (n.d.). Allen. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

-

Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). National Center for Biotechnology Information. Retrieved from [Link]

-

Is fluorobenzene more reactive than benzene? (2016, July 9). Quora. Retrieved from [Link]

- Process for continuously preparing difluorobenzene derivatives with long operating times. (n.d.). Google Patents.

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. (n.d.). NJ.gov. Retrieved from [Link]

-

Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Probing solute–solvent interactions using difluorobenzene isomers in water–monohydric-alcohol mixtures. (n.d.). ResearchGate. Retrieved from [Link]

-

Guide for the Safe Handling of Fluoropolymer Resins. (2025, September 8). Plastics Europe. Retrieved from [Link]

-

Guide for the Safe Handling of Fluoropolymer Resins June 2021. (2023, December 3). Plastics Europe. Retrieved from [Link]

-

1,3-Difluorobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Fluoroalkyl allyl ethers: Useful building blocks for the synthesis of environmentally safer fluorinated multiblock molecules. (2025, August 5). ResearchGate. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(Benzyloxy)-2,4-difluorobenzene | C13H10F2O | CID 561269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nj.gov [nj.gov]

- 11. fluoropolymers.eu [fluoropolymers.eu]

commercial availability and suppliers of 1-Benzyloxy-2,3-difluorobenzene

An In-depth Technical Guide to 1-Benzyloxy-2,3-difluorobenzene: Commercial Availability, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 144292-53-5), a key intermediate in the fields of pharmaceutical research and fine chemical synthesis. This guide details its chemical properties, outlines its commercial availability from various global suppliers, and discusses its primary applications in drug discovery. Furthermore, it provides an illustrative synthesis protocol and essential safety and handling information, serving as a vital resource for researchers, chemists, and professionals in drug development.

Introduction to this compound

This compound is an aromatic ether characterized by a benzene ring substituted with two adjacent fluorine atoms and a benzyloxy group. The presence of the difluorophenyl moiety makes it a valuable building block for introducing fluorine into target molecules, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The benzyl group serves as a stable and readily cleavable protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 144292-53-5 | [1][2] |

| Molecular Formula | C₁₃H₁₀F₂O | [3] |

| Molecular Weight | 220.21 g/mol | [3][4] |

| IUPAC Name | 1-(Benzyloxy)-2,3-difluorobenzene | N/A |

| Synonyms | 2,3-difluorophenyl benzyl ether | N/A |

| Appearance | Typically a solid | [5] |

| MDL Number | MFCD17011977 | [1] |

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers that specialize in research chemicals, building blocks, and intermediates for the pharmaceutical industry. Availability typically ranges from milligram to multi-gram quantities, with options for bulk and custom synthesis inquiries. Researchers are advised to contact suppliers directly for up-to-date pricing and lead times.

Table 2: Selected Commercial Suppliers of this compound

| Supplier | Catalog Number | Purity/Notes | Region |

| BLDpharm | BD110549 | 95%+ | Global |

| Matrix Scientific | 098491 | Not specified | USA |

| 001CHEMICAL | DY575938 (for a related nitro-compound) | Research grade | Global |

| AOBChem USA | 415360 (for a related bromo-compound) | 95%+ | USA/China |

Note: The availability of specialty chemicals can fluctuate. It is recommended to verify stock and request a Certificate of Analysis (CoA) before purchase.

Synthesis and Manufacturing Insights

The most common and efficient laboratory-scale synthesis of this compound is through a Williamson ether synthesis. This method involves the deprotonation of 2,3-difluorophenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from benzyl halide (e.g., benzyl bromide).

Illustrative Synthesis Workflow

The diagram below outlines the key steps in a typical Williamson ether synthesis for preparing the target compound.

Sources

- 1. 144292-53-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. 144292-53-5|1-(Benzyloxy)-2,3-difluorobenzene|BLD Pharm [bldpharm.com]

- 3. 1-(Benzyloxy)-2,4-difluorobenzene | C13H10F2O | CID 561269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 1-Benzyloxy- 3-fluorobenzene Supplier in Mumbai, 1-Benzyloxy- 3-fluorobenzene Trader, Maharashtra [chemicalmanufacturers.in]

An In-depth Technical Guide to the Reactivity and Stability of 1-Benzyloxy-2,3-difluorobenzene

This guide provides a comprehensive technical overview of the synthesis, reactivity, and stability of 1-Benzyloxy-2,3-difluorobenzene, a compound of interest for researchers, scientists, and professionals in drug development. The insights herein are grounded in established chemical principles and field-proven experimental methodologies.

Introduction

This compound is an aromatic ether that incorporates a difluorinated phenyl ring and a benzyl protecting group. This unique combination of functionalities imparts a specific reactivity profile that is of significant interest in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The fluorine atoms significantly influence the electronic properties of the aromatic ring, while the benzyloxy group offers a versatile handle for synthetic transformations. Understanding the interplay between these groups is crucial for the effective utilization of this molecule as a building block. This guide will delve into the synthetic routes, predict its reactivity towards various classes of reagents, and discuss its stability under different conditions.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This method provides a reliable and high-yielding route to the target molecule.

Synthetic Protocol: Williamson Ether Synthesis

A detailed protocol for the synthesis of this compound is provided below. This protocol is adapted from a similar synthesis of 2,3-difluoro-1-decyloxybenzene and is expected to provide good yields of the desired product.[1]

Materials:

-

2,3-Difluorophenol

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Dichloromethane

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

To a solution of 2,3-difluorophenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (4.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

Add benzyl bromide (1.2 equivalents) dropwise to the stirred suspension.

-

Heat the reaction mixture to 80°C and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by pouring it into ice-cold water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (multiplet, ~7.3-7.5 ppm), the methylene protons of the benzyl group (singlet, ~5.1 ppm), and the aromatic protons of the difluorophenyl ring (multiplets, ~6.8-7.2 ppm). |

| ¹³C NMR | Resonances for the benzylic methylene carbon, the aromatic carbons of both rings, with characteristic C-F couplings for the carbons of the difluorophenyl ring. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₁₃H₁₀F₂O. |

| FT-IR | Characteristic absorption bands for C-O-C ether linkage, C-F bonds, and aromatic C-H bonds. |

Reactivity Profile

The reactivity of this compound is governed by the electronic properties of the difluorinated aromatic ring and the chemical nature of the benzyloxy group.

Electrophilic Aromatic Substitution (EAS)

The difluorinated benzene ring is significantly deactivated towards electrophilic attack due to the strong inductive electron-withdrawing effect (-I) of the two fluorine atoms.[2] However, the benzyloxy group is a strong activating group and an ortho-, para-director due to the resonance effect (+M) of the oxygen atom.[3][4] The directing effects of the substituents are therefore in opposition. The expected outcome is substitution at the positions ortho and para to the benzyloxy group, with the position para to the benzyloxy group (and meta to the fluorines) being the most likely site for substitution due to reduced steric hindrance.

DOT Diagram: Electrophilic Aromatic Substitution

Caption: Generalized workflow for electrophilic aromatic substitution.

Experimental Protocol: Friedel-Crafts Acylation

-

Cool a solution of this compound and acetyl chloride (1.1 equivalents) in an inert solvent (e.g., dichloromethane) to 0°C.

-

Slowly add a Lewis acid catalyst, such as aluminum chloride (1.2 equivalents), portion-wise.

-

Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack.[5] However, in this compound, there is no good leaving group on the ring that can be readily displaced by a nucleophile under typical SNAr conditions. The fluorine atoms themselves are generally poor leaving groups in SNAr reactions unless the ring is highly activated. Therefore, direct SNAr reactions on this molecule are expected to be challenging.

Reactions of the Benzyloxy Group

The benzyl ether linkage is a key reactive site in the molecule.

Cleavage of the Benzyl Ether:

The benzyl group can be cleaved under various conditions, which is a common strategy in multi-step synthesis to deprotect a hydroxyl group.

-

Catalytic Hydrogenolysis: This is the most common and mildest method for benzyl ether cleavage.[6] It is typically performed using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This method is generally chemoselective and tolerates many other functional groups.[7]

-

Acidic Cleavage: Strong acids such as HBr or BBr₃ can cleave benzyl ethers.[8][9] This method is less selective and may not be suitable for acid-sensitive substrates.

-

Oxidative Cleavage: Certain oxidizing agents, like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), can be used for the cleavage of benzyl ethers, particularly p-methoxybenzyl ethers.[8] Visible-light-mediated oxidative debenzylation is also a viable method.[10]

DOT Diagram: Benzyl Ether Cleavage Pathways

Caption: Key methods for the cleavage of the benzylic ether.

Experimental Protocol: Catalytic Hydrogenolysis

-

Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate to obtain the deprotected product, 2,3-difluorophenol.

Stability Studies

The stability of this compound under various conditions is a critical parameter for its storage and handling, as well as for its application in multi-step syntheses.

Thermal Stability

Aromatic ethers, including benzyl ethers, generally exhibit good thermal stability.[11][12] The presence of the strong C-F bonds in the aromatic ring is expected to further enhance the thermal stability of the molecule.[13] However, at very high temperatures, decomposition may occur.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Place a small, accurately weighed sample of this compound in a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the weight loss of the sample as a function of temperature to determine the decomposition temperature.

Hydrolytic Stability (pH)

Benzyl ethers are generally stable under both acidic and basic conditions, which is a key advantage of this protecting group.[6]

-

Acidic Conditions: While stable to mild acidic conditions, strong acids can cause cleavage, as mentioned in the reactivity section.[8][9]

-

Basic Conditions: Benzyl ethers are highly stable to a wide range of basic conditions.

Experimental Protocol: pH Stability Study

-

Prepare solutions of this compound in buffered aqueous solutions at various pH values (e.g., pH 2, 7, and 10).

-

Incubate the solutions at a controlled temperature (e.g., 50°C).

-

At specific time points, withdraw aliquots and analyze the concentration of the parent compound and any potential degradation products by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Photolytic Stability

Exposure to ultraviolet (UV) light can potentially lead to the degradation of aromatic compounds. The stability of this compound to light should be evaluated if it is to be handled or stored under conditions where it might be exposed to light for extended periods.

Experimental Protocol: Photostability Study

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Expose the solution to a controlled light source (e.g., a xenon lamp in a photostability chamber) for a defined period.

-

Concurrently, keep a control sample in the dark.

-

Analyze both the exposed and control samples by HPLC to determine the extent of degradation.

Analytical Methodologies

Robust analytical methods are essential for monitoring the synthesis, reactivity, and stability of this compound.

| Method | Application | Typical Conditions |

| HPLC | Purity determination, reaction monitoring, stability studies. | Reverse-phase C18 column, mobile phase of acetonitrile/water gradient, UV detection. |

| GC-MS | Purity assessment of volatile starting materials, identification of byproducts. | Capillary column (e.g., DB-5), temperature programming, electron ionization (EI) mass spectrometric detection.[14] |

| NMR | Structural elucidation and confirmation. | ¹H, ¹³C, and ¹⁹F NMR spectroscopy in a suitable deuterated solvent (e.g., CDCl₃). |

Conclusion

This compound is a valuable synthetic intermediate with a well-defined reactivity and stability profile. Its synthesis is straightforward, and its reactivity is dominated by the interplay of the activating benzyloxy group and the deactivating difluoro substituents on the aromatic ring, as well as the lability of the benzyl ether linkage under specific reductive, acidic, or oxidative conditions. A thorough understanding of these characteristics, as outlined in this guide, is paramount for the successful application of this compound in the synthesis of complex target molecules in drug discovery and other areas of chemical research.

References

- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.

- Coleman, R. S., & Gurrala, S. R. (n.d.). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups.

- Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- Bobbitt, J. M., & Batchelor, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(17), 6753-6756.

- Geden, J. V., & Pfrengle, F. (n.d.). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system.

- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.

- Thiemann, T., et al. (2025).

- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). (n.d.).

- Thiemann, T., et al. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids.

- BenchChem. (2025).

- Wikipedia. (2023).

- Wikipedia. (2023).

- Royal Society of Chemistry. (n.d.). The procedure for the synthesis of 2,3-difluoro-1-decyloxybenzene (4).

- Achiha, et al. (2010). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries.

- Khan Academy. (n.d.). EAS reactions of ethers.

- Khan Academy. (n.d.). EAS reactions of ethers (video).

- David, F., et al. (2011). Strategic Approaches to the Chromatographic Analysis of Genotoxic Impurities. In Genotoxic Impurities. John Wiley & Sons, Inc.

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Strategic Application of 1-Benzyloxy-2,3-difluorobenzene in Modern Drug Discovery

Prepared for: Medicinal Chemistry Researchers, Drug Development Scientists, and Pharmaceutical Professionals

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. 1-Benzyloxy-2,3-difluorobenzene emerges as a highly versatile and promising building block, synergistically combining the well-established benefits of aromatic fluorination with the unique steric and electronic properties of a benzyloxy moiety. This guide provides an in-depth analysis of this scaffold, elucidating the rationale behind its use, exploring its potential therapeutic applications, and offering practical synthetic protocols for its implementation in research and development campaigns. By deconstructing the individual contributions of its constituent parts—the metabolically robust and electronically influential 2,3-difluorophenyl ring and the versatile benzyloxy group—we present a compelling case for its application in developing next-generation therapeutics across various target classes, including kinases, G-protein coupled receptors (GPCRs), and nuclear hormone receptors.

Section 1: The Rationale - Deconstructing the Scaffold

The utility of this compound in medicinal chemistry stems from the predictable and advantageous modulation of molecular properties imparted by its two key components. Understanding these contributions is crucial for its rational deployment in drug design.

The Power of Fluorine: A Bioisosteric and Metabolic Blockade

The incorporation of fluorine into drug candidates has become a cornerstone strategy in medicinal chemistry.[1] Its introduction can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[2][3][4]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes such as cytochrome P450.[5] Placing fluorine atoms on an aromatic ring can block common sites of metabolic hydroxylation, thereby increasing the compound's half-life and bioavailability.[5][6]

-

Modulation of Physicochemical Properties: As the most electronegative element, fluorine's presence can lower the pKa of nearby basic functional groups, which can be critical for optimizing solubility and cell permeability.[2] This electron-withdrawing effect also alters the electronic profile of the aromatic ring, influencing its interactions with biological targets.[7]

-

Enhanced Binding Affinity: Fluorine can participate in unique, favorable non-covalent interactions, including hydrogen bonds with amide backbones (C-F···H-N) and orthogonal multipolar interactions with carbonyl groups (C-F···C=O). These interactions can significantly enhance a ligand's binding affinity and selectivity for its target protein.[8]

-

Bioisosterism: The fluorine atom is a well-established bioisostere of a hydrogen atom, having only a slightly larger van der Waals radius. The difluoromethyl group (-CF2-) is often used as a bioisostere for an oxygen atom or a sulfone, potentially improving metabolic stability and bioavailability while maintaining key interactions.[9][10][11]

| Property | Hydrogen (C-H) | Fluorine (C-F) | Rationale for Medicinal Chemistry |

| Bond Strength (kcal/mol) | ~98 | ~116 | Increases resistance to metabolic oxidation.[6][12] |

| Electronegativity (Pauling) | 2.20 | 3.98 | Modulates pKa of adjacent groups, alters molecular electronics.[13] |

| Van der Waals Radius (Å) | 1.20 | 1.47 | Acts as a close steric mimic of hydrogen. |

| Lipophilicity (Hansch π) | +0.50 (for Ph-H -> Ph-Ph) | +0.14 (for Ph-H -> Ph-F) | Can increase lipophilicity to enhance membrane permeation.[13] |

The Versatility of the Benzyloxy Moiety: Pharmacophore and Modulator

The benzyloxy group is far more than a simple ether. It serves multiple strategic roles in drug design, acting as a key pharmacophoric element, a steric modulator, and a synthetic handle.

-

Pharmacophoric Contribution: The benzyloxy group is a recognized pharmacophore in several classes of bioactive molecules, notably as a potent and selective inhibitor of monoamine oxidase B (MAO-B).[14][15] Its presence is crucial for achieving high inhibitory activity in various scaffolds, including chalcones and indolalkylamines.[14][15]

-

Steric Influence and Induced Fit: As a bulky, conformationally flexible group, the benzyl ether can probe and occupy deep hydrophobic pockets within a protein's binding site. In a compelling example, the 2,6-difluorobenzyl ether moiety in a series of RORγt inverse agonists was found to induce a partial uncoiling of a protein helix, creating a new, larger binding pocket that accommodated the group and led to a significant gain in potency.[16] This demonstrates its potential to not just fit into a binding site, but to actively reshape it for enhanced affinity.

-

Synthetic Handle: The benzyloxy group is a widely used protecting group for phenols in organic synthesis.[17] It is stable to a wide range of reaction conditions but can be readily cleaved via catalytic hydrogenolysis.[18] This allows for late-stage unmasking of a critical phenol hydroxyl group, which can be a key hydrogen bond donor or a site for further derivatization.

The 2,3-Difluoro Constellation: A Unique Electronic and Steric Profile

The specific ortho and meta positioning of the two fluorine atoms in this compound creates a distinct electronic and steric environment. This substitution pattern generates a strong dipole moment across the ring and influences the acidity of the remaining ring protons, potentially directing metallation for subsequent functionalization. This specific arrangement differentiates it from other isomers (e.g., 2,4- or 3,5-difluoro), offering a unique tool for fine-tuning structure-activity relationships (SAR).

Section 2: Potential Therapeutic Applications & Target Classes

The unique combination of properties makes this compound an attractive starting point for designing ligands against several important target families.

-

Kinase Inhibitors: The difluorophenyl motif is prevalent in kinase inhibitors, where it can form critical hydrogen bonds with the hinge region of the ATP binding site. The benzyloxy group can be used to target the solvent-exposed region or allosteric pockets, enhancing selectivity and potency.

-

Nuclear Hormone Receptor Modulators: Drawing direct inspiration from the discovery of potent RORγt inverse agonists, this scaffold is well-suited for targeting nuclear receptors.[16] The bulky benzyloxy group can be instrumental in achieving agonist or inverse agonist activity by stabilizing specific receptor conformations.

-

Enzyme Inhibitors: Given the established role of the benzyloxy pharmacophore in MAO-B inhibition, this scaffold is a prime candidate for developing novel inhibitors for this and other enzyme targets, particularly those with hydrophobic active sites.[14][15]

-

GPCR Ligands: Many GPCRs feature deep, greasy binding pockets. The lipophilic character of the this compound scaffold allows it to effectively engage with these hydrophobic domains, while the fluorine atoms can form specific interactions to improve affinity.

| Potential Target Class | Rationale for Using this compound | Key Moieties & Their Roles |

| Kinase Inhibitors | To improve metabolic stability and exploit hinge-binding interactions. | Difluorophenyl: H-bonding with hinge region; blocks metabolism. Benzyloxy: Targets hydrophobic regions, improves selectivity. |

| Nuclear Receptors | To induce specific receptor conformations and achieve high potency. | Benzyloxy: Acts as a bulky group to induce fit and modulate activity.[16] Difluorophenyl: Enhances binding and metabolic stability. |

| Enzyme Inhibitors (e.g., MAO-B) | To leverage a known pharmacophore for high inhibitory activity. | Benzyloxy: Key pharmacophoric element for MAO-B inhibition.[14][15] Difluorophenyl: Fine-tunes electronics and improves PK properties. |

| GPCR Ligands | To engage with deep, hydrophobic transmembrane binding pockets. | Entire Scaffold: Provides optimal lipophilicity and opportunities for specific C-F interactions. |

Section 3: Practical Implementation - Synthesis & Experimental Design

A key advantage of this compound is its straightforward accessibility, allowing for its rapid incorporation into medicinal chemistry programs.

Synthesis of the Core Scaffold

The most direct route to synthesizing the title compound is the Williamson ether synthesis, a robust and high-yielding reaction.

Caption: Williamson Ether Synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from a similar synthesis of 2,3-difluoro-1-decyloxybenzene and should be optimized for this specific transformation.[19]

Materials:

-

2,3-Difluorophenol (1.0 equiv.)

-

Benzyl bromide (1.2 equiv.)

-

Potassium carbonate (K₂CO₃), anhydrous (4.0 equiv.)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for elution)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,3-difluorophenol (1.0 equiv.) and anhydrous potassium carbonate (4.0 equiv.).

-

Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.4 M concentration with respect to the phenol).

-

Add benzyl bromide (1.2 equiv.) to the mixture dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir under a dry nitrogen atmosphere for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by pouring it into a beaker of ice water.

-

Transfer the aqueous mixture to a separatory funnel and extract the crude product with dichloromethane (3 x volumes of the aqueous layer).

-

Combine the organic extracts and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford the pure this compound.

Proposed Drug Discovery & Development Workflow

Once synthesized, this compound can serve as the foundational building block in a comprehensive drug discovery campaign.

Caption: A typical drug discovery workflow starting with a core scaffold.

Section 4: Conclusion & Future Outlook

This compound represents a strategically designed molecular scaffold with significant potential in medicinal chemistry. The convergence of enhanced metabolic stability, modulated electronics from the difluorophenyl ring, and the pharmacophoric and steric contributions of the benzyloxy group provides a powerful platform for the design of novel therapeutics. Its straightforward synthesis further enhances its appeal as a readily accessible building block for library synthesis and lead optimization campaigns. As researchers continue to seek out molecular architectures that confer superior drug-like properties, the rational application of scaffolds like this compound will be instrumental in accelerating the discovery of safe and effective medicines for a wide range of human diseases.

Section 5: References

-

Vertex AI Search. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery. Retrieved January 15, 2026, from

-

Sharma, H., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(8), e2200084. Retrieved January 15, 2026, from

-

Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved January 15, 2026, from

-

MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved January 15, 2026, from

-

Liashuk, O., et al. (n.d.). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. American Chemical Society. Retrieved January 15, 2026, from

-

(n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved January 15, 2026, from

-

(n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers. PubMed Central. Retrieved January 15, 2026, from

-

(n.d.). Synthesis of substituted diphenyl ethers. ElectronicsAndBooks. Retrieved January 15, 2026, from

-

(n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. Retrieved January 15, 2026, from

-

(n.d.). The role of fluorine in medicinal chemistry. Retrieved January 15, 2026, from

-

(n.d.). Fluorine in Pharmaceutical and Medicinal Chemistry. World Scientific Publishing. Retrieved January 15, 2026, from

-

(n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. Retrieved January 15, 2026, from

-

(n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 15, 2026, from

-

Macmillan Group. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University. Retrieved January 15, 2026, from

-

(n.d.). Discovery of 2,6–difluorobenzyl ether series of phenyl ((R)–3–phenylpyrrolidin–3–yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. ResearchGate. Retrieved January 15, 2026, from

-

Kumar, A., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health. Retrieved January 15, 2026, from

-

Müller, K., Faeh, C., & Diederich, F. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Retrieved January 15, 2026, from

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved January 15, 2026, from

-

(n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved January 15, 2026, from

-

Molander, G. A., & Canturk, B. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Retrieved January 15, 2026, from

-

(n.d.). Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology. ResearchGate. Retrieved January 15, 2026, from

-

Yelamaggad, C. V., et al. (2006). The procedure for the synthesis of 2,3-difluoro-1-decyloxybenzene (4). The Royal Society of Chemistry. Retrieved January 15, 2026, from

-

(n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Retrieved January 15, 2026, from

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. ajrconline.org [ajrconline.org]

- 8. researchgate.net [researchgate.net]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sioc.cas.cn [sioc.cas.cn]

- 12. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. Benzyl Ethers [organic-chemistry.org]

- 19. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 1-Benzyloxy-2,3-difluorobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyloxy-2,3-difluorobenzene is a valuable fluorinated aromatic building block in medicinal chemistry and materials science. The strategic placement of the difluoro motif ortho to the benzyloxy group offers unique electronic and conformational properties, making it a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] This guide provides a comprehensive overview of the primary synthetic strategies, delves into the mechanistic underpinnings of reaction choices, and presents a detailed, field-proven protocol for its preparation.

Core Synthetic Strategies: An Overview

The synthesis of aryl ethers like this compound is most prominently achieved via the Williamson ether synthesis. This classical yet robust method involves the reaction of a phenoxide with an alkyl halide. An alternative, though often more challenging, approach is through nucleophilic aromatic substitution (SNAr) on a more heavily fluorinated benzene ring. This guide will focus primarily on the Williamson ether synthesis due to its widespread applicability and efficiency, while also discussing the theoretical basis for the SNAr approach.

Primary Route: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming the ether linkage (R-O-R').[2] Developed in 1850 by Alexander Williamson, the reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3] In the context of this compound, this involves the reaction of a 2,3-difluorophenoxide ion with a benzyl halide.

Mechanistic Breakdown (SN2 Pathway)

The reaction is a two-step process in practice, but the key bond-forming event is a single, concerted step.

-

Deprotonation: The acidic proton of 2,3-difluorophenol is removed by a base to generate the corresponding 2,3-difluorophenoxide anion. This anion is a potent nucleophile.

-

Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide).[3] This attack occurs from the backside relative to the leaving group (halide), leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case).[4] The carbon-oxygen bond forms concurrently as the carbon-halide bond breaks.[3][5]

Caption: Mechanism of the Williamson Ether Synthesis.

Causality Behind Experimental Choices

The success of the Williamson ether synthesis hinges on the careful selection of reagents and conditions.

-

Choice of Base: Phenols are significantly more acidic than aliphatic alcohols. This means that very strong bases like sodium hydride (NaH) are often unnecessary and can present safety challenges. Milder, easier-to-handle inorganic bases such as potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are highly effective for deprotonating phenols.[6] K₂CO₃ is a common and cost-effective choice.[7]

-

Choice of Alkylating Agent: The SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[3] Benzyl halides are ideal substrates because they are primary halides with no steric bulk to impede the backside attack of the nucleophile.[4] Benzyl bromide is often preferred over benzyl chloride due to the better leaving group ability of bromide.

-

Solvent Selection: The reaction rate is significantly influenced by the solvent. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetone are preferred.[6] These solvents are capable of solvating the cation (e.g., K⁺) but do not strongly solvate the nucleophilic anion (phenoxide), leaving it "naked" and highly reactive, thus accelerating the SN2 reaction.[6]

-

Temperature: The reaction is typically heated to increase the rate of reaction, with temperatures often ranging from 60 to 100 °C.[5][7] Reaction progress can be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.[7][8]

Optimization with Phase-Transfer Catalysis (PTC)

When dealing with a solid inorganic base (like K₂CO₃) and an organic solvent, the reaction can be limited by the poor solubility of the base. Phase-Transfer Catalysis (PTC) is a powerful technique to overcome this heterogeneity.[9]

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or triethylbenzylammonium chloride, facilitates the transfer of the phenoxide anion from the solid phase (or an aqueous phase) into the organic phase where the benzyl halide resides.[10][11] The lipophilic cation of the catalyst pairs with the phenoxide, creating a soluble ion pair in the organic solvent, thereby dramatically increasing the reaction rate.[12]

Caption: Role of a Phase-Transfer Catalyst (PTC).

Alternative Route: Nucleophilic Aromatic Substitution (SNAr)